molecular formula C12H10FNO B6366149 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261956-76-6

3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366149
CAS RN: 1261956-76-6
M. Wt: 203.21 g/mol
InChI Key: DLPQJRITHJYFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% (3-F4MPH-95) is a synthetic compound that has been studied for its potential use in various scientific research applications. 3-F4MPH-95 is a fluorinated derivative of the pyridine ring, and is composed of a nitrogen-containing aromatic ring with a hydroxyl group attached to it. The compound has been studied for its potential as a building block for the synthesis of other compounds, as well as for its biochemical and physiological effects. In

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in various scientific research applications. The compound has been studied as a potential building block for the synthesis of other compounds, as well as for its biochemical and physiological effects. It has been used in the synthesis of heterocyclic compounds, such as pyrrolidines and piperidines, as well as other compounds with potential medicinal applications. Additionally, 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. In addition, 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been found to interact with other enzymes and receptors, suggesting that it may have additional biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, the compound has been found to interact with various enzymes and receptors, suggesting that it may have a range of effects on the body. In particular, the compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, suggesting that it may have anti-inflammatory and analgesic effects. Additionally, 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been found to interact with other enzymes and receptors, suggesting that it may have additional biochemical effects.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has several advantages for use in lab experiments. The compound is commercially available, and can be easily synthesized from commercially available reagents. Additionally, the compound is highly stable, and has a high purity of up to 95%. However, there are some limitations to the use of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in lab experiments. The compound is not water soluble, and thus must be dissolved in an organic solvent prior to use. Additionally, the compound has not yet been extensively studied, and its biochemical and physiological effects are not yet fully understood.

Future Directions

There are several potential future directions for the study of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%. Further studies are needed to better understand the compound's biochemical and physiological effects. Additionally, further research is needed to explore the potential use of the compound in drug delivery systems and as a potential therapeutic agent. Additionally, further research is needed to explore the potential use of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% as a building block for the synthesis of other compounds. Finally, further research is needed to explore the potential use of 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in other scientific research applications.

Synthesis Methods

3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% can be synthesized from commercially available reagents and a few simple steps. The synthesis begins with the reaction of 3-fluoro-4-methylphenol (F4MP) with a base such as potassium carbonate in aqueous solution. This reaction yields 3-fluoro-4-methylphenoxide, which can then be reacted with a second base such as sodium hydroxide to form the desired 3-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%. This reaction is highly efficient, with yields of up to 95%.

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-4-5-9(7-11(8)13)10-3-2-6-14-12(10)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPQJRITHJYFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682639
Record name 3-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-76-6
Record name 3-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.